molecular formula C17H14ClNO3S B225094 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate

5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate

Cat. No. B225094
M. Wt: 347.8 g/mol
InChI Key: LCUNHSKFYWSMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate (CQDS) is a chemical compound that has been widely used in scientific research due to its unique properties. CQDS is a sulfonate ester of quinoline that has shown promising results in various biological and chemical applications.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate is not fully understood. However, it is believed that this compound interacts with metal ions and forms a complex that can be detected by fluorescence spectroscopy. In addition, this compound may act as a catalyst by facilitating the reaction between two or more molecules.
Biochemical and Physiological Effects:
This compound has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells. However, the exact mechanism of these effects is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate in lab experiments is its fluorescent properties, which make it useful as a probe for detecting metal ions. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate in scientific research. One possible direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, this compound may be further studied for its antibacterial and antifungal properties. Finally, this compound may be used as a catalyst in new organic reactions.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a catalyst, and has shown antibacterial and antifungal properties. While there are some limitations to its use, there are many potential future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of 5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate involves the reaction of 5-chloro-8-quinolinol with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or chloroform. After the reaction is complete, the product is isolated by filtration and recrystallization.

Scientific Research Applications

5-Chloro-8-quinolinyl 2,5-dimethylbenzenesulfonate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect metal ions such as zinc and copper. This compound has also been used as a catalyst in various organic reactions. Additionally, this compound has been shown to have antibacterial and antifungal properties.

properties

Molecular Formula

C17H14ClNO3S

Molecular Weight

347.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C17H14ClNO3S/c1-11-5-6-12(2)16(10-11)23(20,21)22-15-8-7-14(18)13-4-3-9-19-17(13)15/h3-10H,1-2H3

InChI Key

LCUNHSKFYWSMJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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